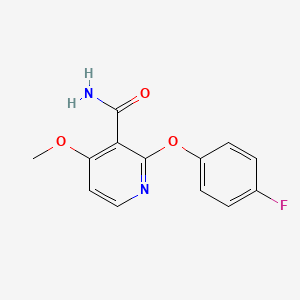

2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a fluorophenoxy group and a methoxy group attached to a pyridine ring

Méthodes De Préparation

The synthesis of 2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of 4-fluorophenol, which is then reacted with a suitable halogenated pyridine derivative under basic conditions to form the fluorophenoxy intermediate.

Methoxylation: The intermediate is then subjected to methoxylation using a methoxy reagent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Carboxamidation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the methoxylated intermediate with an appropriate amine or amide source under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability.

Analyse Des Réactions Chimiques

2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The fluorophenoxy and methoxy groups can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form biaryl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacophore in drug design. It shows promise in targeting specific enzymes or receptors involved in various diseases, including cancer and infectious diseases. For instance, the compound has been linked to the inhibition of certain kinases and enzymes that play critical roles in tumor growth and angiogenesis, making it a candidate for cancer therapies .

Case Studies

- Cancer Treatment : Research indicates that derivatives of pyridine carboxamides, including 2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide, may inhibit Raf kinase, which is implicated in several cancers. The compound's structure allows it to interact effectively with the enzyme, potentially leading to reduced tumor growth .

- Infectious Diseases : A study highlighted the development of inhibitors targeting Trypanosoma cruzi CYP51, where similar compounds demonstrated effective binding affinity and inhibition potency against the parasite responsible for Chagas disease .

Biological Studies

In biological assays, this compound is utilized to explore its effects on cellular processes. Its ability to modulate biological pathways makes it valuable for studying mechanisms of action in various biological contexts.

Materials Science

Beyond medicinal applications, this compound is being explored for use in advanced materials such as organic semiconductors and liquid crystals. Its unique chemical structure may contribute to the development of materials with specific electronic or optical properties.

Chemical Synthesis

As a building block in chemical synthesis, this compound serves as an intermediate for synthesizing more complex molecules. Its versatile structure allows chemists to modify it further for various research purposes.

Synthesis Overview

The synthesis typically involves several steps:

- Formation of Fluorophenoxy Intermediate : Starting with 4-fluorophenol reacted with halogenated pyridine derivatives.

- Methoxylation : Using reagents like dimethyl sulfate or methyl iodide.

- Carboxamidation : Introducing the carboxamide group through reactions with suitable amines .

Summary Table of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Medicinal Chemistry | Targeting specific enzymes/receptors for therapeutic purposes | Cancer treatment via Raf kinase inhibition |

| Biological Studies | Investigating cellular processes and mechanisms of action | Inhibition studies on Trypanosoma cruzi CYP51 |

| Materials Science | Development of organic semiconductors and liquid crystals | Potential use in advanced electronic materials |

| Chemical Synthesis | Building block for synthesizing complex molecules | Multi-step synthetic routes involving fluorophenoxy groups |

Mécanisme D'action

The mechanism of action of 2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenoxy group enhances its binding affinity to certain enzymes or receptors, while the methoxy group may influence its pharmacokinetic properties. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.

Comparaison Avec Des Composés Similaires

2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide can be compared with similar compounds such as:

2-(4-Chlorophenoxy)-4-methoxypyridine-3-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which may result in different biological activities and chemical reactivity.

2-(4-Fluorophenoxy)-4-hydroxypyridine-3-carboxamide: The presence of a hydroxyl group instead of a methoxy group can alter the compound’s solubility and interaction with biological targets.

2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxylic acid: The carboxylic acid derivative may have different pharmacokinetic properties and can be used as a precursor for further chemical modifications.

Activité Biologique

2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H12FNO3

- CAS Number : 341966-56-1

- SMILES Notation : CC(=O)N(C1=CC=C(C=C1)F)OC2=C(N=C(C=C2)C(=O)N)C(=O)O

The precise mechanism of action for this compound is still being elucidated. However, it is believed to interact with various molecular targets within the body:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific kinases, which play critical roles in cell signaling pathways. This inhibition may lead to reduced tumor growth in certain cancer models .

- Receptor Interaction : It may also bind to receptors involved in neurotransmission, influencing conditions such as anxiety and depression.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties:

- In vitro studies demonstrated that the compound inhibits the growth of several cancer cell lines, including gastric carcinoma .

- In vivo studies using xenograft models revealed that the compound could induce tumor stasis, suggesting its potential as a therapeutic agent for cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Preliminary studies suggest it possesses activity against various bacterial strains, although specific mechanisms remain to be fully characterized .

Case Study 1: Gastric Carcinoma Model

A study involving a human gastric carcinoma xenograft model demonstrated that oral administration of the compound led to complete tumor stasis. The study highlighted its favorable pharmacokinetic profile and safety, warranting further investigation in clinical trials .

Case Study 2: Antimicrobial Efficacy

Another study assessed the compound's efficacy against multidrug-resistant bacterial strains. Results indicated that it could inhibit bacterial growth effectively, suggesting its potential utility in treating resistant infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Moderate anticancer | Kinase inhibition |

| Compound B | Strong antimicrobial | Cell wall synthesis inhibition |

| This compound | Strong anticancer and antimicrobial | Kinase inhibition and receptor interaction |

Propriétés

IUPAC Name |

2-(4-fluorophenoxy)-4-methoxypyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3/c1-18-10-6-7-16-13(11(10)12(15)17)19-9-4-2-8(14)3-5-9/h2-7H,1H3,(H2,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAXLOVTUBXRQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.